molecular formula C9H8N2O3 B1303110 2-Ethyl-5-nitro-1,3-benzoxazole CAS No. 204771-74-4

2-Ethyl-5-nitro-1,3-benzoxazole

Cat. No. B1303110
CAS RN: 204771-74-4
M. Wt: 192.17 g/mol
InChI Key: FERFKXKLCUEJPW-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is used for proteomics research .


Synthesis Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-nitro-1,3-benzoxazole can be represented by the SMILES string CCC1=NC2=C(O1)C=CC(=C2)N+[O-] .


Chemical Reactions Analysis

Benzoxazole has been synthesized via different pathways . For instance, Patil et al. reported the TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazole derivatives from the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60°C for 15–25 min and obtained 83–93% .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives have been shown to possess antimicrobial properties. The presence of electron-withdrawing groups can improve activity against various pathogens such as P. aeruginosa , K. pneumoniae , S. typhi , and A. niger . It’s plausible that 2-Ethyl-5-nitro-1,3-benzoxazole could be explored for its potential antimicrobial efficacy due to its nitro group.

Catalysis

Advancements in synthetic strategies of benzoxazoles have highlighted their role in catalysis. For instance, nano-catalysts have been used for the synthesis of benzoxazole structures . 2-Ethyl-5-nitro-1,3-benzoxazole may serve as a precursor or intermediate in catalyzed reactions involving benzoxazoles.

Anthelmintic Applications

Benzoxazoles have been studied for their anthelmintic (anti-parasitic) activities. Molecular docking studies suggest that certain benzoxazole molecules can inhibit β-tubulin, an important protein in parasitic worms . Research could be directed towards evaluating 2-Ethyl-5-nitro-1,3-benzoxazole for similar anthelmintic properties.

Safety and Hazards

2-Ethyl-5-nitro-1,3-benzoxazole is classified under GHS07 and has the hazard statement H302 . The precautionary statements are P301 + P312 + P330 . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-ethyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERFKXKLCUEJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377030
Record name 2-ethyl-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-nitro-1,3-benzoxazole

CAS RN

204771-74-4
Record name 2-ethyl-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-nitrophenol (2.00 g, 12.98 mmol) and triethyl orthopropionate (4.57 g, 25.95 mmol) in anhydrous ethanol (15 ml) was treated with p-toluenesulphonic acid (20 mg) and the resulting mixture refluxed for 3 h. On cooling to room temperature a precipitate formed which was filtered off and dried to afford the title compound (2.11 g) as a beige solid m.p. 88-90°. δH (CDCl3) 1.48 (3H, t, J 7.6 Hz), 3.02 (2H, q, J 7.6 Hz), 7.57 (1H, d, J 9.0 Hz), 8.27 (1H, dd, J 2.3, 9.0 Hz) and 8.55 (1H, d, J 2.3 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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